4-(4-Phenyl-1,3-oxazol-2-yl)aniline
Description
4-(4-Phenyl-1,3-oxazol-2-yl)aniline is an aromatic heterocyclic compound featuring an aniline group (NH₂-substituted benzene) linked to a 1,3-oxazole ring substituted with a phenyl group at the 4-position. The oxazole core (a five-membered ring containing oxygen and nitrogen) and the appended phenyl group contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-phenyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKANXHNLVOKDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriate precursor, such as 2-amino-5-nitrobenzonitrile, with S-phenylglycinol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4-(4-Phenyl-1,3-oxazol-2-yl)aniline .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce aniline derivatives .
Scientific Research Applications
4-(4-Phenyl-1,3-oxazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Oxazole vs. Oxadiazole Derivatives
- 4-(Oxazol-2-yl)aniline (CAS 62882-11-5): Lacks the phenyl substitution on the oxazole ring, resulting in reduced steric bulk and lower molecular weight (160.17 g/mol) compared to the target compound .
- 4-(5-(Methylthio)-1,3,4-oxadiazol-2-yl)aniline (): Replaces the oxazole with a 1,3,4-oxadiazole ring, introducing an additional nitrogen atom. This modification enhances hydrogen-bonding capacity but reduces aromaticity .
Substituent Variations on the Oxazole Ring
- 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline (CAS 708258-27-9): Methyl groups at the 4- and 5-positions increase hydrophobicity (logP ~2.1) compared to the phenyl-substituted target compound .
- 2-(1,3,4-Oxadiazol-2-yl)aniline (): Demonstrates how positional isomerism (aniline at the 2-position vs. 4-position) affects molecular packing in crystal structures .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP* |
|---|---|---|---|---|---|
| 4-(4-Phenyl-1,3-oxazol-2-yl)aniline | C₁₅H₁₂N₂O | 236.27 | Phenyl (4-position oxazole) | N/A | ~3.5 |
| 4-(Oxazol-2-yl)aniline | C₉H₈N₂O | 160.17 | None | N/A | ~1.8 |
| 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline | C₁₁H₁₂N₂O | 188.23 | 4,5-Dimethyl | N/A | ~2.1 |
| 4-(4-(2-Chlorophenyl)-1,3-oxazol-2-yl)aniline | C₁₅H₁₁ClN₂O | 270.71 | 2-Chlorophenyl | N/A | ~3.8 |
| 2-(1,3,4-Oxadiazol-2-yl)aniline | C₈H₇N₃O | 161.16 | None | 145.3 | ~1.5 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
